N'-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)benzenesulfonohydrazide
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Overview
Description
N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)benzenesulfonohydrazide is a chemical compound with the molecular formula C20H16Cl2N2O3S and a molecular weight of 435.332 g/mol . This compound is known for its unique structure, which includes a chlorobenzyl group, a methoxybenzylidene group, and a benzenesulfonohydrazide group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)benzenesulfonohydrazide typically involves the condensation of 4-((4-chlorobenzyl)oxy)-3-methoxybenzaldehyde with benzenesulfonohydrazide under specific reaction conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is heated to reflux for several hours, and the product is then isolated by filtration and purified by recrystallization.
Chemical Reactions Analysis
N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)benzenesulfonohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfonic acids, while reduction may produce the corresponding amines.
Scientific Research Applications
N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)benzenesulfonohydrazide is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)benzenesulfonohydrazide can be compared with other similar compounds, such as:
N’-Benzylidene-4-((4-chlorobenzyl)oxy)benzenesulfonohydrazide: This compound has a similar structure but lacks the methoxy group, which may affect its chemical properties and biological activities.
4-Chloro-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzenesulfonohydrazide: This compound is structurally similar but has different substituents, which can influence its reactivity and applications.
The uniqueness of N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)benzenesulfonohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
N'-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)benzenesulfonohydrazide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a hydrazone linkage and several functional groups that contribute to its biological activity. The molecular formula is C22H19ClN2O4, with a molecular weight of approximately 435.89 g/mol. The presence of the chlorobenzyl ether group and the methoxybenzylidene moiety enhances its solubility and interaction with biological targets.
Structural Features
Feature | Description |
---|---|
Molecular Formula | C22H19ClN2O4 |
Molecular Weight | 435.89 g/mol |
Functional Groups | Chlorobenzyl ether, methoxy group, sulfonamide |
Physical State | Solid |
Synthesis
The synthesis of this compound typically involves the reaction between hydrazine derivatives and aldehydes or ketones. The formation of hydrazones is a key reaction pathway, where the hydrazine reacts with carbonyl compounds to yield the desired product.
Synthetic Reaction Overview
- Reagents : Hydrazine derivatives, aldehydes (e.g., 4-chlorobenzaldehyde).
- Conditions : Reflux in an organic solvent (e.g., ethanol) with an acid catalyst.
- Yield : Varies based on reaction conditions (temperature, time).
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria.
Case Studies
-
Antibacterial Activity :
- Study Results : The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 15.6 to 62.5 µg/mL.
- Mechanism : The action is believed to involve inhibition of protein synthesis and disruption of cell wall integrity.
-
Antifungal Activity :
- Study Findings : Exhibited antifungal properties against Candida species with MIC values indicating effective growth inhibition.
- Biofilm Inhibition : Reduced biofilm formation by up to 90% in certain strains.
Antioxidant Activity
The compound has also shown potential as an antioxidant, which may contribute to its therapeutic effects in oxidative stress-related diseases.
- Radical Scavenging : The presence of hydroxyl and methoxy groups enhances the ability to scavenge free radicals.
- Cellular Pathways : May modulate cellular signaling pathways involved in oxidative stress response.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds.
Compound Name | Structural Features | Biological Activity |
---|---|---|
N'-(3-Methoxybenzylidene)-1H-pyrazole derivatives | Lacks chlorobenzyl group | Antioxidant activity |
5-Amino-N'-(3-methoxybenzylidene)-1H-pyrazole-4-carbohydrazide | Different substituents | Potential anticancer properties |
N'-(4-Hydroxy-3-methoxybenzylidene)-1H-pyrazole derivatives | Varying substituents on benzene rings | Anti-inflammatory effects |
Properties
Molecular Formula |
C21H19ClN2O4S |
---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C21H19ClN2O4S/c1-27-21-13-17(14-23-24-29(25,26)19-5-3-2-4-6-19)9-12-20(21)28-15-16-7-10-18(22)11-8-16/h2-14,24H,15H2,1H3/b23-14+ |
InChI Key |
WXSNTYVGZRLMNC-OEAKJJBVSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NS(=O)(=O)C2=CC=CC=C2)OCC3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNS(=O)(=O)C2=CC=CC=C2)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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